molecular formula C11H10O B14016961 1-(3-Methylphenyl)-2,3-butadien-1-one

1-(3-Methylphenyl)-2,3-butadien-1-one

Cat. No.: B14016961
M. Wt: 158.20 g/mol
InChI Key: ANPSLUVNFKJLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylphenyl)-2,3-butadien-1-one is an organic compound characterized by its unique structure, which includes a butadiene chain attached to a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-2,3-butadien-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with acetylene in the presence of a catalyst. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-2,3-butadien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where reagents like bromine or chlorine can introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(3-Methylphenyl)-2,3-butadien-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-2,3-butadien-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylphenyl)-1-propanone: A structurally similar compound with different reactivity and applications.

    3-Methylmethcathinone: Another related compound with distinct pharmacological properties.

Uniqueness

1-(3-Methylphenyl)-2,3-butadien-1-one is unique due to its butadiene chain, which imparts specific reactivity and potential applications that differ from other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

InChI

InChI=1S/C11H10O/c1-3-5-11(12)10-7-4-6-9(2)8-10/h4-8H,1H2,2H3

InChI Key

ANPSLUVNFKJLHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.